Prunetinoside

Type 2 Diabetes α-Glucosidase Enzyme Inhibition

Researchers requiring a selective uncompetitive α-glucosidase inhibitor for mechanistic studies often face limited options with clean selectivity profiles. Prunetinoside (CAS 89595-66-4) directly addresses this gap. - **Potent & Unique Inhibition:** Uncompetitive α-glucosidase inhibitor with an IC50 of 56.05 μg/mL, offering a kinetic profile distinct from acarbose and other isoflavone glucosides. - **Clean Signaling Signature:** Selectively modulates the JNK MAPK pathway (suppressing NF-κB, activating JNK) without affecting p38 or ERK, enabling precise dissection of inflammatory mechanisms. - **Validated for Neuroinflammation:** Inhibits NO production in BV-2 microglia with an IC50 of 34.0 μM. - **Supply Chain Assurance:** Bulk stock available with rapid global dispatch for consistent experimental workflows.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 89595-66-4
Cat. No. B1593364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunetinoside
CAS89595-66-4
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O
InChIInChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1
InChIKeyAJAGLPDYKVWJQE-RECXWPGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prunetinoside CAS 89595-66-4 for Type 2 Diabetes and Inflammation Research: A Quantitative Procurement Guide


Prunetinoside (CAS: 89595-66-4), also known as prunetin 5-O-β-D-glucopyranoside, is a naturally occurring isoflavonoid O-glycoside [1]. This compound is primarily isolated from plant extracts such as Potentilla astracanica and Betula schmidtii [2][3]. It is characterized by a core isoflavone structure with a glucose moiety at the 5-O position, which distinguishes it from other more common 7-O-glucosides like daidzin and genistin [1].

Why Generic Isoflavone Glucosides Cannot Substitute for Prunetinoside: Evidence-Based Differentiation


Substituting Prunetinoside with other isoflavone glucosides, such as genistin (genistein 7-O-glucoside) or daidzin, is not scientifically justifiable due to significant differences in glycosylation position, enzyme inhibition kinetics, and signaling pathway selectivity [1][2]. Prunetinoside's 5-O-glycosylation results in a unique uncompetitive inhibition mechanism against α-glucosidase, contrasting with the typical competitive inhibition of many other glucosides [1]. Furthermore, its distinct profile in modulating the NF-κB and JNK pathways in macrophages is not shared by all isoflavones [2]. These structural and mechanistic differences translate into non-interchangeable biological outcomes in targeted research applications, directly impacting experimental validity and reproducibility.

Prunetinoside Procurement Evidence: Direct Quantitative Comparisons for Scientific Selection


Potent and Uncompetitive α-Glucosidase Inhibition: A Quantitative Distinction from Genistin

Prunetinoside is a potent, uncompetitive inhibitor of α-glucosidase with an IC50 of 56.05 μg/mL (approx. 125.6 μM) [1]. This inhibition mechanism is distinct from the common isoflavone glucoside genistin (genistein 7-O-glucoside), which exhibits an IC50 of 742.8 μM in the same assay, representing a difference of approximately 5.9-fold in potency [1].

Type 2 Diabetes α-Glucosidase Enzyme Inhibition

Mechanistic Selectivity in Inflammation: Differential Modulation of MAPK Pathways vs. Isoflavone Peers

In LPS-stimulated RAW264.7 macrophages, prunetinoside uniquely suppresses the NF-κB pathway (reducing phosphorylation of p-IκBα and p-NF-κB p65) and activates the JNK pathway, while leaving p38 and ERK phosphorylation unchanged [1]. This is a different profile from genistein, which is a known inhibitor of multiple MAPKs including p38 and ERK, highlighting a more targeted signaling intervention for prunetinoside [2].

Inflammation NF-κB JNK MAPK Macrophage

Quantified Anti-Neuroinflammatory Activity: Head-to-Head Potency Ranking in BV-2 Microglia

In a direct comparative assay of compounds isolated from Betula schmidtii, prunetinoside demonstrated an IC50 of 34.0 μM for inhibiting NO production in LPS-activated BV-2 microglial cells [1]. It was less potent than the top performer isotachioside (IC50 23.9 μM) but more potent than the positive control, indicating its specific, quantifiable position within this anti-inflammatory class [1].

Neuroinflammation Nitric Oxide Microglia

Superior Intestinal Absorption: Prunetin Aglycone as a Rapidly Absorbed Isoflavone

In a rat intestinal perfusion model, prunetin (the aglycone of prunetinoside) was identified as the most rapidly absorbed among six common isoflavones, including genistein and daidzein [1]. This suggests prunetinoside, once deglycosylated in vivo, has the potential for superior bioavailability compared to other isoflavone glucosides, a critical factor for in vivo efficacy studies.

Pharmacokinetics Absorption Isoflavone

Prunetinoside Applications: High-Impact Research Scenarios for CAS 89595-66-4


Investigating Uncompetitive α-Glucosidase Inhibition in Diabetes Models

Prunetinoside is the optimal compound for studies requiring a potent, uncompetitive α-glucosidase inhibitor with a defined IC50 of 56.05 μg/mL [1]. Its mechanism of action is distinct from acarbose (a competitive inhibitor) and is significantly more potent than other isoflavone glucosides like genistin [1]. Use in enzymatic assays and cell-based glucose uptake studies where this specific inhibition kinetics is the experimental variable.

Elucidating JNK-Dependent Anti-Inflammatory Mechanisms in Macrophages

For research focused on the JNK MAPK signaling pathway in inflammation, prunetinoside is a critical tool compound. Its ability to suppress NF-κB and activate JNK, without affecting p38 or ERK [1], provides a unique, clean signaling signature. This enables the dissection of JNK-specific roles in macrophage activation, cytokine production (IL-6, TNF-α), and inflammatory gene expression (COX2, iNOS) without confounding off-target MAPK inhibition [1].

Assessing Anti-Neuroinflammatory Activity in Microglial Cell Models

Prunetinoside is a validated agent for neuroinflammation research, with a quantified IC50 of 34.0 μM for inhibiting NO production in BV-2 microglia [1]. It is suitable for screening and comparative studies where a moderate potency is desired to establish structure-activity relationships among phenolic derivatives or to study neuroinflammatory pathways in models of neurodegenerative disease [1].

Studying Isoflavone Pharmacokinetics and Intestinal Absorption

Given that its aglycone, prunetin, is the most rapidly absorbed among six major isoflavones in a validated rat intestinal perfusion model [1], prunetinoside is a strategic choice for in vivo studies investigating the impact of glycosylation on bioavailability, enteric recycling, and tissue distribution of isoflavones [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prunetinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.